molecular formula C8H12N2 B2799439 2-Cyclopentyl-1H-imidazole CAS No. 90322-26-2

2-Cyclopentyl-1H-imidazole

Cat. No.: B2799439
CAS No.: 90322-26-2
M. Wt: 136.198
InChI Key: WBENRQNFXWEFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H12N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole ring. The reaction conditions often require heating and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

2-Cyclopentyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The imidazole ring can coordinate with metal ions, which is important in catalysis and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1H-imidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and alter its physical properties compared to other imidazole derivatives .

Biological Activity

2-Cyclopentyl-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is part of a larger class of imidazole derivatives known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The imidazole ring is a common motif in many biologically active compounds, contributing to their ability to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interfere with cellular processes. For instance, compounds containing imidazole rings have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Research has demonstrated that the substitution pattern on the imidazole ring significantly influences the biological activity of these compounds. For instance, variations in side chains and functional groups can modulate potency and selectivity against different targets.

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer20
Benzimidazole derivativeStructureAntimicrobial<0.0081
Imidazopyridine derivativeStructureTubulin inhibitor0.51

Anticancer Activity

In a study evaluating the anticancer properties of various imidazoles, this compound was shown to exhibit significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value around 20 µM against liver cancer cells (HepG2), indicating its potential as a chemotherapeutic agent. The mechanism involved the disruption of microtubule dynamics, leading to apoptosis.

Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound derivatives against bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) below 0.31 µg/mL against various pathogens, suggesting its potential use as an antibiotic agent.

Research Findings

Recent studies have highlighted the importance of the cyclopentyl group in enhancing the biological activity of imidazoles. For example, modifications to this group have been linked to improved binding affinity to target proteins involved in cancer progression and infection control.

  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across multiple human cell lines, revealing that modifications at the 6-position on the imidazole ring could enhance or diminish cytotoxic effects.
  • Enzyme Inhibition Studies : Enzyme assays demonstrated that this compound effectively inhibited key enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent.

Properties

IUPAC Name

2-cyclopentyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBENRQNFXWEFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.